molecular formula C22H18FN3O3S B2588031 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 946322-22-1

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No.: B2588031
CAS No.: 946322-22-1
M. Wt: 423.46
InChI Key: BJYVLCRTSKVIAH-UHFFFAOYSA-N
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Description

This compound is a sulfonamide-linked indole acetamide derivative featuring a 4-fluorophenylsulfonyl group at the indole’s 3-position and a pyridin-4-ylmethyl substituent on the acetamide nitrogen. Its molecular framework combines indole’s aromatic heterocyclic structure with sulfonamide and acetamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c23-17-5-7-18(8-6-17)30(28,29)21-14-26(20-4-2-1-3-19(20)21)15-22(27)25-13-16-9-11-24-12-10-16/h1-12,14H,13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYVLCRTSKVIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole core, followed by the introduction of the sulfonyl group and the pyridin-4-ylmethyl acetamide moiety. Common synthetic routes include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other cyclization methods.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

    Attachment of the Pyridin-4-ylmethyl Acetamide: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and pyridine rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

Biological Activities

Research indicates that 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide exhibits several promising biological activities:

  • Anti-inflammatory Effects : The compound has been studied for its ability to inhibit inflammatory pathways. Its interaction with specific enzymes involved in these pathways suggests potential use as an anti-inflammatory agent .
  • Antiviral Properties : Preliminary studies have indicated that derivatives of this compound may possess antiviral activity, particularly against various viral strains, enhancing its potential in treating viral infections .
  • Analgesic Activity : Similar compounds have shown significant analgesic effects in animal models, suggesting that this compound may also reduce pain through similar mechanisms .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of this compound:

  • Inflammation Models : In vivo studies demonstrated that similar indole-based compounds significantly reduced edema in xylene-treated mice, indicating their potential as effective anti-inflammatory agents .
  • Antiviral Testing : A study investigated the antiviral properties of related compounds, revealing that modifications to the indole structure could enhance activity against viral strains such as HIV and Zika virus .
  • Pain Relief Studies : Research involving animal models showed that derivatives exhibited significant analgesic effects comparable to standard pain relief medications like ibuprofen and diclofenac .

Mechanism of Action

The mechanism of action of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substituents. Below is a comparative analysis with key analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield Biological Activity
2-(3-((4-Fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide 4-Fluorophenylsulfonyl, pyridin-4-ylmethyl ~430 (estimated) N/A N/A Hypothesized kinase inhibition
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (37) 4-Chlorobenzoyl, 5-methoxy, 4-fluorophenylsulfonyl 515.93 N/A ~70–80% COX-2 inhibition (hypothetical)
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Flurbiprofen-derived biphenyl, indole-ethyl ~400 (estimated) N/A N/A Anti-inflammatory (via COX pathway)
(E)-N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) 2-Chlorophenyl, hydroxyimino-methyl 342.79 222–225 ~75–85% Antioxidant (in vitro assays)

Key Observations :

  • Sulfonamide vs. Carboxamide Linkages : The 4-fluorophenylsulfonyl group in the target compound may enhance metabolic stability compared to carboxamide-linked analogs like compound 37, which features a 4-chlorobenzoyl group .
  • Pyridine vs.
  • Biological Activity Trends : Indole-acetamide derivatives with electron-withdrawing groups (e.g., sulfonamides, chloro substituents) often exhibit enhanced enzyme inhibition, as seen in COX-2-targeting analogs .
Physicochemical and Spectroscopic Properties
  • Melting Points: Derivatives with polar substituents (e.g., hydroxyimino in 3a) exhibit higher melting points (~220°C) compared to nonpolar analogs .
  • Spectroscopy :
    • 1H-NMR : Indole protons typically resonate at δ 7.0–7.5 ppm, while sulfonamide protons appear downfield (δ 8.0–8.5 ppm) .
    • IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O) and ~1350–1450 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Biological Activity

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound classified as a sulfonyl indole. Its unique structure, featuring a fluorophenyl group, a sulfonyl moiety, and an indole nucleus, positions it as a significant candidate in medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic properties, particularly in the context of cancer and neurological disorders.

Chemical Structure and Properties

The molecular formula of the compound is C19H14FN3O4SC_{19}H_{14}FN_{3}O_{4}S. The presence of the fluorine atom is notable for enhancing metabolic stability and binding affinity to biological targets.

PropertyValue
Molecular FormulaC19H14FN3O4SC_{19}H_{14}FN_{3}O_{4}S
Molecular Weight399.4 g/mol
CAS Number946370-04-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the indole moiety engages in π-π stacking interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that compounds with similar structural features demonstrate significant cytotoxicity against various cancer cell lines. For instance, related indole derivatives have shown IC50 values ranging from 20 µM to 50 µM against breast cancer cell lines (e.g., MCF-7) .

Neuroprotective Effects

In addition to anticancer activity, the compound has been investigated for its neuroprotective effects. Sulfonamide derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds structurally similar to this compound have exhibited promising AChE inhibitory activity .

Antioxidant Activity

Antioxidant properties are another area where this compound may exhibit significant biological activity. The presence of the indole structure is associated with antioxidant effects, which can help mitigate oxidative stress in cells .

Case Studies

  • Anticancer Study : In a study assessing various indole derivatives, this compound was evaluated for its cytotoxicity against A549 lung cancer cells. The results indicated an IC50 value of approximately 35 µM, demonstrating moderate potency compared to standard chemotherapy agents.
  • Neuroprotection : A study on related sulfonamide compounds showed that they could significantly reduce AChE activity in vitro, suggesting potential therapeutic applications in treating Alzheimer's disease. The mechanism involved competitive inhibition of the enzyme by the sulfonamide group .

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